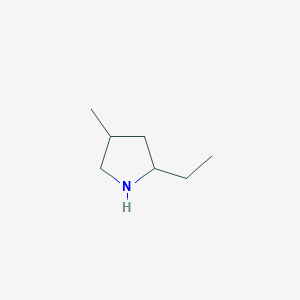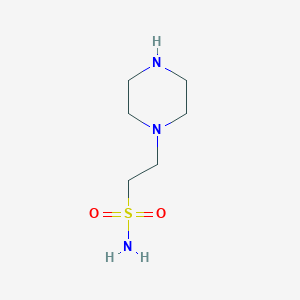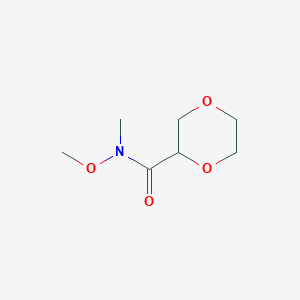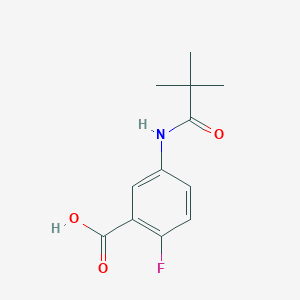
2-Éthyl-4-méthylpyrrolidine
Vue d'ensemble
Description
2-Ethyl-4-methylpyrrolidine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-4-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-4-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse complète des applications de la 2-Éthyl-4-méthylpyrrolidine
La this compound est un dérivé du cycle pyrrolidine, un hétérocycle azoté à cinq chaînons largement utilisé en chimie médicinale. Sa structure unique permet une activité biologique diverse et une utilité dans diverses applications scientifiques. Voici une analyse détaillée de six applications distinctes de la this compound dans la recherche scientifique.
Découverte et développement de médicaments
This compound: sert d'échafaudage polyvalent dans la découverte de médicaments. Sa nature saturée et sa non-planéité contribuent à la stéréochimie des molécules, influençant leur activité biologique . La capacité du composé à explorer efficacement l'espace pharmacophore en raison de son hybridation sp3 en fait un composant précieux dans le développement de nouveaux composés biologiquement actifs.
Organocatalyse asymétrique
Ce composé joue un rôle crucial dans l'organocatalyse asymétrique, une méthode utilisée pour construire des architectures moléculaires complexes avec une haute énantiosélectivité . Le cycle pyrrolidine, en particulier ses dérivés comme la this compound, est souvent utilisé pour synthétiser des organocatalyseurs qui facilitent diverses transformations synthétiques asymétriques.
Synthèse de composés biologiquement actifs
Les chercheurs utilisent la this compound pour créer des molécules bioactives avec une sélectivité de cible. Les caractéristiques structurelles du composé, y compris la possibilité d'introduire divers substituants, permettent la création de molécules avec des applications thérapeutiques potentielles .
Amélioration des propriétés physicochimiques
L'introduction de la this compound dans les candidats médicaments peut modifier les paramètres physicochimiques, améliorant les profils ADME/Tox de ces molécules . Cette modification est cruciale pour le développement de médicaments avec de meilleurs profils d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité.
Diversité structurelle en chimie médicinale
En raison de sa nature saturée, la this compound contribue à la diversité structurelle des composés médicinaux. Elle permet aux chimistes d'aller au-delà des échafaudages cycliques hétéroaromatiques plats et d'explorer des structures tridimensionnelles, ce qui peut conduire à la découverte de nouveaux médicaments .
Stéréogénicité et liaison énantiosélective
La stéréogénicité des carbones du cycle pyrrolidine, comme dans la this compound, est significative pour le profil biologique des candidats médicaments. Différents stéréoisomères et orientations spatiales des substituants peuvent entraîner des modes de liaison variés aux protéines énantiosélectives, affectant l'efficacité du médicament .
Mécanisme D'action
Target of Action
2-Ethyl-4-methylpyrrolidine is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets
Mode of Action
Pyrrolidine alkaloids in general are known to interact with their targets in a variety of ways, leading to a range of biological effects . The specific interactions and resulting changes caused by 2-Ethyl-4-methylpyrrolidine would require further investigation.
Biochemical Pathways
Pyrrolidine alkaloids are known to affect a variety of biochemical pathways, leading to a range of downstream effects
Result of Action
Pyrrolidine alkaloids are known to have a variety of effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects . The specific effects of 2-Ethyl-4-methylpyrrolidine would require further investigation.
Propriétés
IUPAC Name |
2-ethyl-4-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-3-7-4-6(2)5-8-7/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSAPHBUGZJARM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B1526153.png)
![3-Amino-1-[4-(difluoromethoxy)phenyl]piperidin-2-one](/img/structure/B1526154.png)


![tert-butyl N-[(3-carbamothioylphenyl)methyl]carbamate](/img/structure/B1526159.png)
![2-[(Cyclopropylmethyl)(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B1526160.png)







